molecular formula C17H17N3O4S B2563010 2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide CAS No. 1797959-15-9

2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide

Cat. No.: B2563010
CAS No.: 1797959-15-9
M. Wt: 359.4
InChI Key: IWMHIYDEIUVCDU-UHFFFAOYSA-N
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Description

This compound features a 3,4-dimethoxyphenyl group linked to an acetamide backbone, which is further connected to a thiophen-3-yl ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. The dimethoxy groups on the phenyl ring enhance hydrophilicity compared to halogens, while the oxadiazole and thiophene rings contribute to aromatic stacking and metabolic stability. Though specific biological data are unavailable in the provided evidence, its structural motifs align with compounds studied for antimicrobial, anticancer, or anti-inflammatory applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-18-17(24-20-10)16-12(6-7-25-16)19-15(21)9-11-4-5-13(22-2)14(8-11)23-3/h4-8H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMHIYDEIUVCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the 3,4-dimethoxyphenyl acetic acid: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.

    Synthesis of the oxadiazole ring: This involves the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Final acylation step: The final step involves the acylation of the amine group with the 3,4-dimethoxyphenyl acetic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide in anticancer research. Compounds with similar heterocyclic structures have shown promising results against various cancer cell lines. For instance, derivatives exhibiting IC50 values in the low micromolar range have been reported against National Cancer Institute's 60 human cancer cell lines panel . The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Antitubercular Properties

Another area of interest is the antitubercular activity of compounds related to this compound. For example, research into substituted benzamide derivatives has demonstrated significant activity against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 µM . This suggests that similar structures could be explored for their potential in treating tuberculosis.

Structure-Activity Relationship (SAR) Studies

The structural components of this compound are crucial for its biological activity. SAR studies indicate that modifications to the thiophene and oxadiazole moieties can significantly alter the pharmacological profile of the compound. For instance:

Structural FeatureModification Impact
Dimethoxyphenyl Group Enhances lipophilicity and cellular uptake
Oxadiazole Ring Increases interaction with target proteins
Thienyl Group Contributes to selective toxicity towards cancer cells

These insights are vital for guiding future synthesis and optimization efforts in drug development.

Cytotoxicity Testing

In vitro studies assessing cytotoxicity have shown that compounds similar to this compound exhibit selective toxicity towards cancer cells while sparing normal fibroblast cells . This selectivity is crucial for minimizing side effects during treatment.

Mechanistic Insights

Mechanistic studies suggest that these compounds may inhibit specific signaling pathways involved in cell cycle regulation and apoptosis. For instance, inhibitors targeting tyrosine kinase receptors have shown promise in mimicking the effects of established anticancer drugs like gefitinib .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • 3,4-Dichlorophenyl Analogs (e.g., ): Compound 16e () replaces methoxy groups with chlorine atoms, reducing electron-donating effects. However, its synthesis yield is notably low (2%), suggesting steric or electronic challenges during coupling . 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () forms hydrogen-bonded dimers, influencing crystallinity and stability. The thiazole ring introduces additional hydrogen-bonding capacity compared to thiophene-oxadiazole systems .
  • 3,4-Dimethoxyphenyl Derivatives (e.g., Rip-B in ):

    • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) demonstrates higher synthetic yield (80%) due to simpler amide coupling. The ethyl spacer between the phenyl and amide groups may reduce steric hindrance, contrasting with the direct thiophene linkage in the target compound .

Heterocyclic Variations

  • Oxadiazole vs. Triazole/Thiazole Systems: Compounds with 3-methyl-1,2,4-oxadiazole () exhibit enhanced metabolic stability due to the oxadiazole’s resistance to enzymatic degradation. In contrast, triazole-containing analogs () may offer improved hydrogen-bonding interactions but lower lipophilicity .
  • Thiophene vs. Other Heterocycles :

    • The thiophene ring in the target compound contributes to π-π stacking interactions. Analogs with pyridine () or furan () substituents may alter electronic profiles and bioavailability .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S, with a molecular weight of approximately 396.45 g/mol. The structure features a combination of functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC19H20N4O4S
Molecular Weight396.45 g/mol
IUPAC NameThis compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It is hypothesized that it may exert its effects through:

  • Enzyme Inhibition : The oxadiazole and thiophene moieties may interact with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could potentially modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.
  • Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Research has indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance:

  • In Vitro Studies : Several studies have shown that derivatives containing oxadiazole and thiophene exhibit cytotoxic effects against various cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds were reported to be lower than those for standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

  • Tested Microorganisms : E. coli and Staphylococcus aureus were used in disk diffusion assays to assess antimicrobial activity. Compounds with similar structures showed significant inhibition zones compared to control groups .

Case Studies

  • Study on Anticancer Effects :
    A recent study synthesized a series of oxadiazole derivatives and tested their effects on A431 cells. Compound X (similar to the target compound) showed an IC50 value of 15 µM, indicating potent anticancer activity .
    CompoundIC50 (µM)Cell Line
    X15A431
    Y22Jurkat
  • Antimicrobial Assessment :
    In another study assessing the antimicrobial efficacy of thiophene-containing compounds, the target compound was evaluated alongside others for their ability to inhibit bacterial growth. The results indicated that the compound exhibited a moderate inhibition against S. aureus with an MIC value of 32 µg/mL.
    CompoundMIC (µg/mL)Bacteria
    Target32Staphylococcus aureus
    Control16E. coli

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling a dimethoxyphenylacetamide precursor with a thiophene-oxadiazole derivative. Key steps include:

  • Nucleophilic substitution : Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF using potassium carbonate as a base (room temperature, TLC monitoring) .
  • Oxadiazole formation : Refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, followed by recrystallization .
  • Optimization : Adjust stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates), solvent polarity (DMF for solubility), and reaction time (monitored via TLC). Yields can exceed 70% with rigorous purification (e.g., recrystallization from pet-ether) .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldKey Reference
Acetamide couplingDMF, K₂CO₃, RT72%
Oxadiazole cyclizationTriethylamine, reflux65%

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
    • IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • Chromatography :
    • TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane eluent) .
    • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with water (risk of exothermic decomposition) .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources .
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the substitution pattern influence pharmacological activity, and what in vitro models are suitable for screening?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .
    • Oxadiazole-thiophene core : Modulates electron density, affecting interactions with enzymatic targets (e.g., kinase inhibition) .
  • Screening Models :
    • Antimicrobial : Use broth microdilution assays (MIC against S. aureus, E. coli) .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardization :
    • Use consistent assay conditions (e.g., pH 7.4, 37°C, 5% CO₂) .
    • Validate cell line authenticity (STR profiling) .
  • Data Triangulation :
    • Compare dose-response curves across multiple replicates.
    • Employ orthogonal assays (e.g., Western blot for target protein inhibition alongside viability assays) .

Q. What experimental designs assess environmental fate and toxicity?

Methodological Answer:

  • Environmental Persistence :
    • Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) and monitor degradation via HPLC .
    • Ecotoxicology :
  • Daphnia magna acute toxicity : 48-hour LC₅₀ tests .
  • Soil microcosms : Measure biodegradation rates under aerobic/anaerobic conditions .

Q. Table 2: Ecotoxicity Testing Framework

Test SystemEndpointDurationReference
Daphnia magnaLC₅₀48 h
Soil microcosmDegradation half-life30 d

Q. What strategies enhance metabolic stability of the thiophene-oxadiazole core?

Methodological Answer:

  • Structural Modifications :
    • Electron-withdrawing groups : Introduce fluorine at the oxadiazole 3-position to reduce CYP450-mediated oxidation .
    • Prodrugs : Mask polar groups (e.g., esterify acetamide) to improve bioavailability .
  • In Silico Tools :
    • Use molecular docking (AutoDock Vina) to predict CYP450 binding affinities .

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